(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzylamino group attached to a pyridazin-3-yl ring, which is further connected to a piperazin-1-yl ring. This structure is then linked to a trimethoxyphenyl group through a methanone bridge.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds with similar structures have been studied for their reactivity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 463.538. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved sources .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone have been studied for their antimicrobial properties. For instance, similar compounds have demonstrated variable and modest activity against certain strains of bacteria and fungi, underscoring their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Several derivatives of the compound have shown promise in anticancer research. For example, specific conjugates related to this compound have been evaluated for their antiproliferative activity on various human cancer cell lines, such as prostate, lung, and breast cancer cells. Some of these derivatives have exhibited significant cytotoxicity, indicating their potential use in cancer treatment (Mullagiri et al., 2018). Additionally, compounds with similar structures have been explored for their ability to activate p53 in cervical cancer cells, which may lead to the development of new therapeutic strategies for cancers with low levels of p53 (Kamal et al., 2012).
Antituberculosis Studies
Research into similar compounds has also included antituberculosis studies. For example, certain derivatives have shown noteworthy antituberculosis activity, highlighting their potential in the treatment of tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Neuroprotective Activity
Compounds with a structure similar to this compound have been explored for their neuroprotective activity. For instance, related compounds have been effective in preventing ATP level drops caused by hypoxia in astrocytes and have shown potential as neuroprotective agents in brain damage models (Largeron et al., 2001).
Analgesic and Anti-inflammatory Activity
Additionally, some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, displaying promising results in in vivo tests and suggesting potential for use in pain and inflammation management (Duendar et al., 2007).
Properties
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-32-20-15-19(16-21(33-2)24(20)34-3)25(31)30-13-11-29(12-14-30)23-10-9-22(27-28-23)26-17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFIFXWPRMBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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